molecular formula C25H18N2O3S3 B491575 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide CAS No. 518322-27-5

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide

Cat. No.: B491575
CAS No.: 518322-27-5
M. Wt: 490.6g/mol
InChI Key: ZBQUIGBIWZBWBZ-OOAXWGSJSA-N
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Description

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a naphthalene core, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with a naphthalene derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or 2-propanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies have shown that similar compounds can act as enzyme inhibitors or possess antimicrobial properties .

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and naphthalene-based molecules. Examples include:

Uniqueness

What sets (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide apart is its unique combination of structural features. The presence of both a benzo[d]thiazole moiety and a naphthalene core, along with the sulfonamide group, provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S3/c1-15-11-12-16(2)23(13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQUIGBIWZBWBZ-OOAXWGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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